molecular formula C15H17NO2 B4266600 Methyl 2-(2-methylpropyl)quinoline-4-carboxylate

Methyl 2-(2-methylpropyl)quinoline-4-carboxylate

Cat. No.: B4266600
M. Wt: 243.30 g/mol
InChI Key: HHVVFIJNGBPSKU-UHFFFAOYSA-N
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Description

Methyl 2-isobutyl-4-quinolinecarboxylate is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is characterized by a quinoline core substituted with a methyl group at the 2-position, an isobutyl group at the 4-position, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methylpropyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the initial dehydration of glycerol to acrolein, followed by cyclization with aniline to form the quinoline core.

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable chemistry methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce environmental impact and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isobutyl-4-quinolinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

Methyl 2-isobutyl-4-quinolinecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its quinoline core which is a common scaffold in pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylpropyl)quinoline-4-carboxylate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-isobutyl-4-quinolinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group and the carboxylate ester enhances its lipophilicity and potential biological activity compared to simpler quinoline derivatives .

Properties

IUPAC Name

methyl 2-(2-methylpropyl)quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-10(2)8-11-9-13(15(17)18-3)12-6-4-5-7-14(12)16-11/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVVFIJNGBPSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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